5-(1,3-Dioxan-2-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxan-2-yl)quinolin-2-ol: is a heterocyclic compound that features a quinoline core substituted with a 1,3-dioxane ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the dioxane ring adds to the compound’s chemical complexity and potential for unique interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method allows for the efficient synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, is common due to their high yields and selectivity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1,3-Dioxan-2-yl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1,3-Dioxan-2-yl)quinolin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The dioxane ring in this compound may enhance its binding affinity and selectivity towards specific biological targets .
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them promising candidates for drug development .
Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. The versatility of this compound makes it valuable in various chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxan-2-yl)quinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, by binding to their active sites . The dioxane ring may enhance the compound’s stability and binding affinity, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have a hydroxyl group at the 4-position instead of the dioxane ring.
Quinolin-2-ones: These derivatives have a carbonyl group at the 2-position, which can significantly alter their chemical reactivity and biological activity.
Fluorinated Quinolines:
Uniqueness: 5-(1,3-Dioxan-2-yl)quinolin-2-ol is unique due to the presence of the dioxane ring, which can influence its chemical properties and biological interactions. This structural feature may provide advantages in terms of binding affinity, selectivity, and stability compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C13H13NO3 |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
5-(1,3-dioxan-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO3/c15-12-6-5-9-10(3-1-4-11(9)14-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2,(H,14,15) |
InChI-Schlüssel |
PBDJPCRAQRIUGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)C2=C3C=CC(=O)NC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.